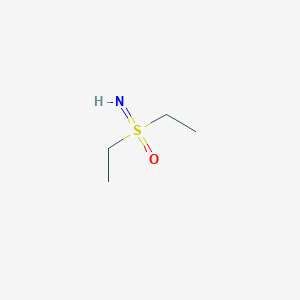S,S-diethyl-sulfoximine
CAS No.: 92523-32-5
Cat. No.: VC6092095
Molecular Formula: C4H11NOS
Molecular Weight: 121.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92523-32-5 |
|---|---|
| Molecular Formula | C4H11NOS |
| Molecular Weight | 121.2 |
| IUPAC Name | diethyl-imino-oxo-λ6-sulfane |
| Standard InChI | InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | APAXYIMCLKHPKO-UHFFFAOYSA-N |
| SMILES | CCS(=N)(=O)CC |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
S,S-Diethyl-sulfoximine features a central sulfur atom bonded to two ethyl groups (C₂H₅), one oxygen atom, and an imino group (=NH). Its molecular formula is C₄H₁₁NOS, with a molecular weight of 121.20 g/mol . The SMILES notation (CCS(=N)(=O)CC) and InChIKey (APAXYIMCLKHPKO-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s planar sulfoximine group confers rigidity, while the ethyl substituents influence its lipophilicity and steric bulk.
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for various adducts have been calculated using ion mobility spectrometry (Table 1) . These values are critical for mass spectrometry-based identification in complex biological matrices.
Table 1: Predicted Collision Cross Sections (Ų) for S,S-Diethyl-sulfoximine Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 122.06342 | 125.2 |
| [M+Na]⁺ | 144.04536 | 134.5 |
| [M+NH₄]⁺ | 139.08996 | 133.4 |
| [M-H]⁻ | 120.04886 | 124.7 |
Synthetic Methodologies
Historical Challenges in Sulfoximine Synthesis
Early synthetic routes to sulfoximines were hampered by limited commercial availability and safety concerns . Traditional methods required multi-step protocols involving hazardous reagents, which restricted their application in industrial settings.
Modern Advances
Recent breakthroughs have enabled the direct synthesis of NH-sulfoximines from sulfides. For example, bisacetoxyiodobenzene (BAIB) mediates a chemoselective one-pot N- and O-transfer reaction, converting sulfides to NH-sulfoximines with high efficiency . While this method has been applied to dimethyl sulfoximine , analogous strategies using diethyl sulfide precursors could yield S,S-diethyl-sulfoximine. A proposed pathway involves:
-
N-Transfer: Reaction of diethyl sulfide with an ammonium source (e.g., NH₄OAc) in the presence of BAIB.
-
Oxidation: Subsequent oxidation to install the sulfoximine group.
This method tolerates diverse functional groups, making it scalable for pharmaceutical applications .
Pharmacological Relevance
Sulfoximines in Drug Discovery
Sulfoximines are emerging as bioisosteres for amines and sulfones due to their balanced polarity and metabolic stability . Notable examples include:
-
Roniciclib: A pan-CDK inhibitor containing a sulfoximine moiety, currently in clinical trials for cancer .
-
AZD 6738: An ATR kinase inhibitor leveraging sulfoximine’s ability to modulate enzyme binding .
Structure-Activity Relationships (SAR)
Comparative Analysis with Analogues
Dimethyl vs. Diethyl Sulfoximines
| Property | S,S-Dimethyl-sulfoximine | S,S-Diethyl-sulfoximine |
|---|---|---|
| Molecular Weight | 93.15 g/mol | 121.20 g/mol |
| Melting Point | 56°C | Not reported |
| Boiling Point | 105°C | Not reported |
| Predicted CCS ([M+H]⁺) | 125.2 Ų | 125.2 Ų |
The extended alkyl chain in S,S-diethyl-sulfoximine likely increases its logP value, enhancing blood-brain barrier penetration relative to methyl analogues.
Future Directions and Challenges
Unmet Synthetic Needs
Despite progress, stereoselective synthesis of chiral sulfoximines remains challenging. The development of asymmetric catalysis methods, inspired by difluoromethyl sulfoximine reagents , could enable enantioselective production of S,S-diethyl-sulfoximine derivatives.
Biological Evaluation
In vitro and in vivo studies are needed to elucidate the therapeutic potential of S,S-diethyl-sulfoximine. Priority areas include:
-
Kinase inhibition assays (e.g., CDK, ATR).
-
Toxicological profiling to assess safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume